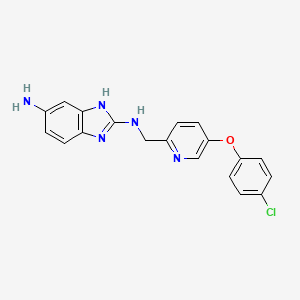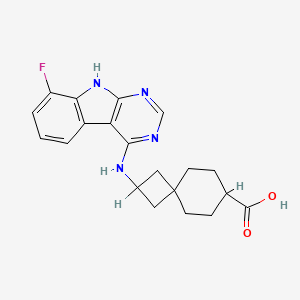
5-Lox-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Lox-IN-3 is a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and provide therapeutic benefits in these conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Lox-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce specific functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
5-Lox-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their inhibitory activity against 5-lipoxygenase .
Applications De Recherche Scientifique
5-Lox-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanism of 5-lipoxygenase inhibition and to develop new inhibitors with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of leukotrienes in inflammation and other biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as asthma, arthritis, and cardiovascular diseases.
Mécanisme D'action
5-Lox-IN-3 exerts its effects by binding to the active site of 5-lipoxygenase, thereby inhibiting its enzymatic activity. This prevents the conversion of arachidonic acid to leukotrienes, reducing the production of these inflammatory mediators. The molecular targets of this compound include the iron-containing active site of 5-lipoxygenase and specific amino acid residues involved in substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used clinically for asthma treatment.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits 5-lipoxygenase activity.
AA-861: A selective 5-lipoxygenase inhibitor with anti-inflammatory properties.
Uniqueness
5-Lox-IN-3 is unique in its high potency and selectivity for 5-lipoxygenase compared to other inhibitors. It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory effects with minimal side effects. This makes it a valuable tool for research and a potential candidate for therapeutic development .
Propriétés
Formule moléculaire |
C19H16ClN5O |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
2-N-[[5-(4-chlorophenoxy)pyridin-2-yl]methyl]-3H-benzimidazole-2,5-diamine |
InChI |
InChI=1S/C19H16ClN5O/c20-12-1-5-15(6-2-12)26-16-7-4-14(22-11-16)10-23-19-24-17-8-3-13(21)9-18(17)25-19/h1-9,11H,10,21H2,(H2,23,24,25) |
Clé InChI |
OMRORKLCGVKMCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CN=C(C=C2)CNC3=NC4=C(N3)C=C(C=C4)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)





![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)

